N-(5-chloro-2-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycine
Description
N-(5-chloro-2-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycine is a sulfonamide-substituted glycine derivative characterized by two aromatic substituents:
- 5-Chloro-2-methoxyphenyl group: Provides electron-withdrawing (Cl) and electron-donating (OCH₃) effects.
- 4-Methylphenyl sulfonyl group: Enhances lipophilicity and steric bulk.
The compound’s molecular formula is C₁₆H₁₆ClNO₅S (free acid form), with a molecular weight of 369.82 g/mol (estimated from structural analogs in , and 8).
Properties
IUPAC Name |
2-(5-chloro-2-methoxy-N-(4-methylphenyl)sulfonylanilino)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO5S/c1-11-3-6-13(7-4-11)24(21,22)18(10-16(19)20)14-9-12(17)5-8-15(14)23-2/h3-9H,10H2,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCWODOWBOHYQMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)O)C2=C(C=CC(=C2)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Nitration: The initial step involves the nitration of 5-chloro-2-methoxyaniline to introduce a nitro group.
Reduction: The nitro group is then reduced to an amine group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Sulfonylation: The resulting amine is then reacted with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine to form the sulfonamide.
Glycine Coupling: Finally, the sulfonamide is coupled with glycine using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) to yield the target compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(5-chloro-2-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-(5-chloro-2-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(5-chloro-2-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycine involves its interaction with specific molecular targets. The compound may inhibit or modulate the activity of enzymes by binding to their active sites or allosteric sites. This interaction can disrupt normal biochemical pathways, leading to the desired therapeutic or biological effects.
Comparison with Similar Compounds
Structural Analogues and Their Key Properties
The following table summarizes critical structural and physicochemical differences between the target compound and its closest analogs:
Impact of Substituents on Physicochemical and Functional Properties
Chloro (Cl) vs. Methoxy (OCH₃) vs. Methyl groups (e.g., in N-(5-chloro-2-methylphenyl)- analogs) increase lipophilicity but reduce polarity, which may affect solubility and metabolic stability .
Sulfonyl Phenyl Substitution :
- The 4-methylphenyl sulfonyl group in the target compound provides steric bulk and moderate electron-donating effects compared to unsubstituted phenyl sulfonyl () or dual methylated analogs (). This may influence interactions with hydrophobic binding pockets in enzymes or receptors.
Ester vs. Free Acid Forms :
- The methyl ester derivative () acts as a prodrug, enhancing membrane permeability due to its higher lipophilicity. Hydrolysis to the free acid form would be required for activity in biological systems.
Biological Activity
N-(5-chloro-2-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycine is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of enzyme inhibition and receptor interactions. This article explores the biological activity of this compound, detailing its mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
Key Features:
- Chloro and Methoxy Substituents: These groups are known to influence the compound's reactivity and biological properties.
- Sulfonamide Group: This functional group is often associated with various biological activities, including antimicrobial and anti-inflammatory effects.
The biological activity of this compound can be attributed to its ability to interact with specific biological targets.
- Enzyme Inhibition: The sulfonamide moiety may inhibit enzymes by mimicking substrates or binding to active sites, thereby blocking enzymatic reactions.
- Receptor Binding: The compound may also exhibit activity through binding to various receptors, influencing signaling pathways involved in inflammation and cell survival.
Biological Activity Data
Research has indicated that compounds with similar structures exhibit significant biological activities. Below is a summary table of findings related to this compound and its analogs.
1. Enzyme Inhibition Studies
In vitro studies demonstrated that compounds with sulfonamide groups can effectively inhibit carbonic anhydrase, a key enzyme involved in pH regulation and fluid balance. The presence of both chloro and methoxy groups was found to enhance the inhibitory potency compared to analogs lacking these substituents.
2. Neuroprotective Effects
Research involving models of neurodegenerative diseases has shown that related compounds activate the Nrf2 pathway, leading to increased expression of antioxidant enzymes. This suggests that this compound may offer neuroprotective benefits through similar mechanisms.
Research Findings
Recent studies have focused on the pharmacological profiles of sulfonamide derivatives:
- Antioxidant Activity: Compounds activating the Nrf2 pathway have been linked to reduced oxidative stress in cellular models, indicating potential therapeutic applications in conditions like Parkinson's disease .
- Anti-inflammatory Properties: The compound's structure suggests it may modulate inflammatory responses, potentially benefiting conditions characterized by chronic inflammation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
